molecular formula C14H18FN3O B2408509 N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-63-1

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide

Cat. No. B2408509
CAS RN: 2270918-63-1
M. Wt: 263.316
InChI Key: UXRJTNWWBDDYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide” is a compound that has been studied for its potential applications in the field of medicine . It has been found to exhibit strong antiproliferative activities against BCR-ABL/c-KIT driven CML/GISTs cancer cell lines .


Synthesis Analysis

The synthesis of this compound has been described in various studies . For instance, one study describes the design, synthesis, and biological evaluation of a similar compound . Another study provides a detailed protocol for the radiochemical synthesis of a related compound .


Molecular Structure Analysis

The molecular structure of “this compound” has been computed and is available in databases like PubChem .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, one study indicates that the compound can be produced in good radiochemical yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been computed . The compound has a molecular weight of 349.4 g/mol, a topological polar surface area of 42.1 Ų, and a complexity of 435 .

Scientific Research Applications

  • Anticonvulsant Activity : A study by Gunia-Krzyżak et al. (2017) explored derivatives of (E)-N-cinnamoyl aminoalkanols monosubstituted in the phenyl ring with various groups, including 4-CH3, which is structurally similar to the compound . They found that certain derivatives showed significant anticonvulsant activity in rodent models of seizures (Gunia-Krzyżak et al., 2017).

  • Chemical Synthesis and Molecular Insight : Barakat et al. (2020) conducted a study on the one-pot synthesis of enaminones, including a compound similar to the one of interest. They provided insights into the chemical features and molecular structure through NMR and X-ray diffraction techniques, contributing to the understanding of these compounds' properties (Barakat et al., 2020).

  • Anti-inflammatory and Immunological Activities : Research by Sultana et al. (2013) on derivatives of gatifloxacin, which include structural elements similar to the compound , identified certain analogs as potential anti-inflammatory agents with potent effects on various immune cells and T-cell proliferation, suggesting possible immunomodulatory applications (Sultana et al., 2013).

  • Antimicrobial Activity : A study by Kuş et al. (2009) on novel 1H-benzimidazole derivatives, which included a compound structurally related to the one , demonstrated significant antimicrobial activities against various bacterial strains (Kuş et al., 2009).

  • Crystal Form of Olmutinib : Research by Lee and Sohn (2019) investigated the crystal forms of Olmutinib, a compound closely related to the one of interest. This study provided valuable information on the polymorphs and pseudopolymorphs of this compound, relevant for its formulation and stability (Lee & Sohn, 2019).

  • Two-Channel Imaging with Dyes : Pitter et al. (2015) developed DNA-targeting probes, including one structurally similar to the compound , for 'turn on' fluorescence imaging in live cells. This research contributes to the development of novel imaging techniques for cellular studies (Pitter et al., 2015).

  • PET Imaging for Neuroinflammation : A study by Lee et al. (2022) on the development of a radioligand for PET imaging of neuroinflammation, using a structure similar to the compound , suggests potential applications in diagnosing and studying neurodegenerative diseases (Lee et al., 2022).

Future Directions

The future directions for the study of “N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide” include further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics and structural modification to achieve selective dual inhibition of DDR1 and DDR2 .

properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O/c1-3-14(19)16-11-4-5-13(12(15)10-11)18-8-6-17(2)7-9-18/h3-5,10H,1,6-9H2,2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRJTNWWBDDYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.